Bienvenue dans la boutique en ligne BenchChem!

BeKm-1

Cardiac Safety Pharmacology hERG Channel Assay Binding Site Topology

BeKm-1 is a 36-amino acid scorpion toxin (γ-KTx 2.1) that blocks hERG (Kv11.1) channels exclusively from the extracellular face, unlike intracellular-acting small molecules. Its closed-state preferential blockade and differential hERG1/hERG2 affinity (Kd 7.7 nM vs 77 nM) make it irreplaceable for studies requiring outer-vestibule targeting. Validated as a positive control in cardiac safety assays, BeKm-1 induces QTc prolongation and LQTS phenotype in hiPS-CMs. Available as synthetic lyophilized powder with ≥98% purity.

Molecular Formula  C174H261N51O52S6
Molecular Weight 4091.70 Da
Cat. No. B1151371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeKm-1
Molecular Formula C174H261N51O52S6
Molecular Weight4091.70 Da
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 mg / 25 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BeKm-1 hERG Channel Blocker Peptide: Key Identifiers and Mechanism for Research Selection


BeKm-1 is a 36-amino acid peptide toxin (γ-KTx 2.1) isolated from the venom of the Central Asian scorpion Buthus eupeus, classified within the α-KTx scorpion toxin family [1]. It selectively inhibits voltage-gated potassium channels encoded by the human ether-à-go-go-related gene (hERG, Kv11.1), which mediate the rapidly activating delayed rectifier potassium current (IKr) critical for cardiac repolarization [2]. The peptide contains three disulfide bridges (Cys7-Cys28, Cys13-Cys33, Cys17-Cys35), a molecular weight of 4091.65 Da, and is available as a synthetic, biologically active lyophilized powder [3]. BeKm-1 acts by binding to the extracellular outer vestibule (S5P domain) of the hERG channel with 1:1 stoichiometry, distinguishing it mechanistically from small-molecule hERG blockers that access the intracellular pore [4].

Why BeKm-1 Cannot Be Substituted with Generic hERG Blockers: Key Differentiation Factors for Procurement Decisions


Generic substitution of hERG blockers is scientifically invalid due to fundamental differences in binding site accessibility, state-dependent blockade mechanisms, and isoform selectivity. BeKm-1 binds exclusively to the extracellular outer vestibule of the hERG channel, a site inaccessible to conventional small-molecule hERG blockers such as dofetilide, E-4031, and astemizole, which enter the intracellular pore [1]. This extracellular binding confers a distinct closed-state preferential blockade mechanism, contrasting with the open-state blockade typical of small molecules, resulting in different functional profiles in physiological assays [2]. Furthermore, BeKm-1 exhibits differential affinity across ERG channel subtypes (hERG1 Kd=7.7 nM vs. hERG2 Kd=77 nM), whereas alternative scorpion toxins such as ErgTx1 lack the ability to block hERG2 altogether, demonstrating that peptide-based hERG inhibitors cannot be considered interchangeable .

Quantitative Evidence Guide: BeKm-1 Versus Comparator hERG Modulators


Extracellular Binding Site Differentiates BeKm-1 from Intracellular Small-Molecule hERG Blockers

BeKm-1 binds to the extracellular outer vestibule (S5P domain) of the hERG channel, whereas reference compounds including dofetilide, E-4031, and astemizole access the intracellular pore region [1]. In an isolated rabbit heart model, BeKm-1 produced concentration-dependent QTc prolongation (4.7% at 10 nM; 16.3% at 100 nM) comparable in direction to dofetilide and E-4031, but achieved via an extracellular interaction mechanism that is distinct from intracellular small molecules [2].

Cardiac Safety Pharmacology hERG Channel Assay Binding Site Topology

Closed-State Preferential Blockade Distinguishes BeKm-1 from Ergtoxin Open-State Mechanism

BeKm-1 blocks hERG channels preferentially through a closed (resting) state mechanism, whereas recombinant ergtoxin (ErgTx1), another scorpion toxin, exhibits different recovery kinetics from hERG current inactivation elicited by strong depolarization and differential blockade efficacy when channels are already activated [1]. Direct comparative experiments showed that blockade by BeKm-1 exhibited inverse voltage dependence, inverse dependence on depolarization duration, and reverse use- and frequency-dependence, features not shared by ErgTx1 [2].

Ion Channel Biophysics State-Dependent Pharmacology Patch-Clamp Electrophysiology

Broad Potassium Channel Selectivity Profile Confirms BeKm-1 Specificity Advantage

BeKm-1 demonstrates selective inhibition of KV11.1 (hERG) over a panel of 14 other potassium channels [1]. At 100 nM concentration, BeKm-1 shows no effect on hEAG1, hBK, hSK1, rSK2, hIK, KCNQ1/KCNE1, KCNQ2/KCNQ3, and KCNQ4 channels [2]. At 50 nM, it additionally does not inhibit Kv1.2, Kv1.4, Kv2.1, Kv4.3, or Kir1.1 channels . This contrasts with many small-molecule hERG blockers such as dofetilide and E-4031, which exhibit broader ion channel activity profiles [3].

Selectivity Profiling Potassium Channel Pharmacology Off-Target Assessment

Differential Affinity Across ERG Subtypes Enables Isoform-Specific Applications

BeKm-1 exhibits differential binding affinity across human and rat ERG channel subtypes: hERG1 (Kd=7.7 nM, IC50=3.3 nM), hERG2 (Kd=77 nM), hERG3 (Kd=11.5 nM), rERG1 (Kd=19 nM), rERG2 (Kd=4.2 nM, irreversible), and rERG3 (Kd=747 nM) . In contrast, the related scorpion toxin ErgTx1 is unable to block hERG2, though it does block rERG2 [1]. This differential profile across species and isoforms distinguishes BeKm-1 from alternative peptide tools and enables experimental designs targeting specific ERG channel subtypes.

ERG Channel Subtypes Isoform Selectivity Binding Affinity

Chemical Modifiability Enables Fluorescent and Radiolabeled Derivative Generation

BeKm-1 has been successfully modified to generate functional fluorescent and radiolabeled derivatives while retaining hERG channel specificity. Four Cy5-fluorescent analogues linked at Arg1 or Arg/Lys27 retained inhibitory activity and specificity against hERG channels [1]. Radioiodination at Tyr11 produced mono- and di-iodinated derivatives with biological activity; mono-[127I]-BeKm-1 exhibited IC50 of 27 nM compared to 7 nM for wild-type [2]. [125I]-BeKm-1 demonstrated picomolar binding affinity (Kd=13-14 pM) with fast kinetics (kon=3.6×107 M−1s−1, koff=0.005 s−1) and was displaced by wild-type BeKm-1 with IC50 of 44 pM [3]. This established modifiability contrasts with small molecules such as dofetilide, where analogous functionalization without loss of activity is not readily achievable.

Peptide Engineering Fluorescent Probes Binding Assay Development

hERG Inhibition Potency and Structure-Activity Relationship Validated by Mutagenesis

BeKm-1 blocks hERG1 channels expressed in HEK293 cells with an IC50 of 3.3 nM [1]. Structure-activity relationship studies identified Arg20 as an indispensable residue; replacement of Arg20 with lysine (BeKm-1R20K mutant) dramatically decreased activity on hERG [2]. Competitive binding assays with [125I]-BeKm-1 showed that the BeKm-1-K18A mutant exhibited a >300-fold drop in affinity compared to wild-type toxin [3]. This defined SAR contrasts with less-characterized peptide alternatives and provides a validated framework for understanding binding determinants.

hERG Inhibition IC50 Determination Structure-Activity Relationship

BeKm-1 hERG Blocker: High-Impact Research and Industrial Application Scenarios


Cardiac Safety Pharmacology: Extracellular hERG Blockade Positive Control

BeKm-1 serves as a validated extracellular hERG blocker positive control in cardiac safety studies. At 10 nM and 100 nM, BeKm-1 produced concentration-dependent QTc prolongation of 4.7% and 16.3%, respectively, in isolated rabbit heart, comparable to the effects of dofetilide and E-4031 at hERG-inhibitory concentrations [1]. This enables its use as a benchmark for assessing new chemical entities that may block hERG via extracellular mechanisms, a pathway distinct from traditional small-molecule blockers that access the intracellular pore [2].

hiPS-Cardiomyocyte Disease Modeling: Drug-Induced LQTS Phenotype Induction

BeKm-1 induces a drug-induced long QT syndrome (LQTS) phenotype in human-induced pluripotent stem cell-derived cardiomyocytes (hiPS-CMs) by delaying repolarization, triggering early afterdepolarizations, and reducing spontaneous action potentials, calcium transients, and contraction frequencies [1]. This recapitulates critical phenotypic features of arrhythmic risk and establishes BeKm-1 as an ideal reference compound for all drugs that may block hERG from the outer channel face in integrated hiPS-CM cell models [2].

hERG Binding Assay Development: Radioligand and Fluorescent Probe Scaffold

BeKm-1 provides a validated molecular platform for developing hERG channel binding assays. [125I]-BeKm-1 exhibits picomolar binding affinity (Kd=13-14 pM) with well-characterized kinetics (kon=3.6×107 M−1s−1, koff=0.005 s−1) and can be displaced by wild-type BeKm-1 with IC50 of 44 pM [1]. Cy5-fluorescent BeKm-1 analogues retain hERG specificity and enable fluorescence-based channel detection [2]. These derivatives support high-throughput screening for hERG channel modulators and autoradiographic tissue distribution studies.

hERG Channel Biophysics: State-Dependent Gating Studies

BeKm-1 enables the study of hERG channel state-dependent gating mechanisms due to its preferential closed-state blockade. Unlike ergtoxin, BeKm-1 exhibits inverse voltage dependence, inverse dependence on depolarization duration, and reverse use- and frequency-dependence [1]. These properties make BeKm-1 a specialized tool for probing hERG channel transitions between closed, open, and inactivated states, particularly for experiments requiring manipulation of resting channel populations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for BeKm-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.